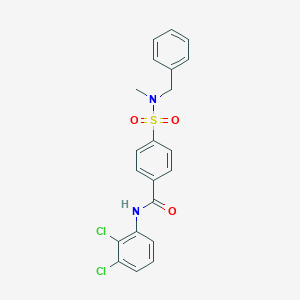

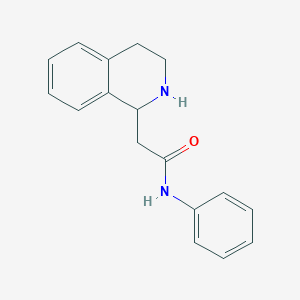

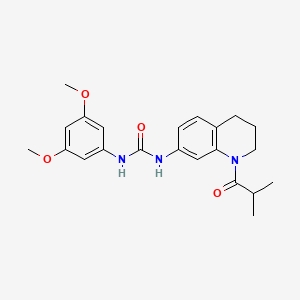

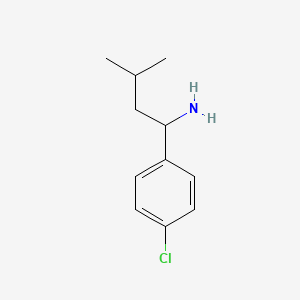

1-(4-Chlorophenyl)-3-methylbutan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chemical compound that can be inferred to have a structure based on a 3-methylbutan-1-amine backbone with a 4-chlorophenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are characteristic of its functional groups.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine can be approached by considering the reactions of similar structures. For instance, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines can yield amino derivatives in high yields, as demonstrated in the study where 1-chloro(bromo)-2,3-epoxybutanes reacted with secondary amines . This suggests that a similar approach could be used to synthesize the target compound by reacting a suitable epoxybutane precursor with a 4-chloroaniline derivative.

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-amine would include a benzene ring substituted with a chlorine atom at the para position and an amine group attached to a 3-methylbutan-1-amine chain. The presence of the chlorine atom could influence the electronic properties of the benzene ring, potentially affecting the reactivity of the compound.

Chemical Reactions Analysis

The compound could participate in various chemical reactions typical for amines and haloaromatics. For example, the amine group could be involved in the formation of enamines, as seen in the synthesis of heterocyclic compounds where functionalized amines react with isothiocyanatobutanal . The chlorine atom on the benzene ring could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-amine are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its molecular structure. The presence of the amine group would likely make the compound a base, capable of forming salts with acids. The chlorine substituent could contribute to the compound's polarity and potentially affect its boiling point and solubility in various solvents.

科学的研究の応用

Monoamine Transporter Binding and Inhibition

- Selective Monoamine Reuptake Inhibitors : A study prepared enantiomerically pure arylalkylamines, including derivatives similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, to evaluate their binding affinities to monoamine transporters. This research aimed at designing potent inhibitors for dopamine and serotonin transporters, highlighting the compound's potential role in influencing neurotransmitter systems (Manning, Sexton, Childers, & Davies, 2009).

Reversible Monoamine Oxidase-B Inactivation

- Reversible Monoamine Oxidase-B Inactivation : Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation. This research indicates the significance of primary amine analogues, similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, in enzyme inhibition mechanisms (Ding & Silverman, 1993).

Chemical Complex Formation

- Complex Formation with Proton Donors : A study investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. The findings provide insights into the interactions and equilibriums between compounds like 1-(4-Chlorophenyl)-3-methylbutan-1-amine and various proton acceptors (Castaneda, Denisov, & Schreiber, 2001).

Kinetics and Mechanisms in Chemical Reactions

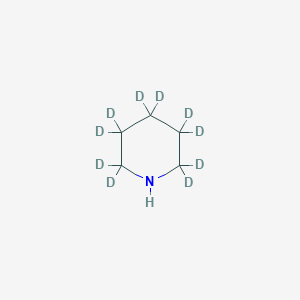

- Alicyclic Amine Reactions : Research into the kinetics of reactions between secondary alicyclic amines and dithiocarbonates sheds light on the behavior of molecules similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine in such chemical processes (Castro, Gazitúa, & Santos, 2011).

Potential Pharmaceutical Applications

- GABAB Receptor Antagonists : A compound structurally related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, namely 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized as a specific agonist of GABA and the GABAB receptor. This highlights potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).

Safety And Hazards

特性

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGGHJHFDCJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-methylbutan-1-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)